1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-24(22,23)17-18-14-9-5-6-10-15(14)20(17)13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPPSVHCDEUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, a compound with the molecular formula C17H23N3O3S, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azepane ring and a benzimidazole moiety, which are known for their diverse biological activities. Its molecular weight is approximately 349.45 g/mol, and it typically exhibits a purity of around 95% in research applications.
Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, particularly in cancer therapy. The benzimidazole derivatives are frequently investigated for their role as inhibitors of various enzymes involved in tumor progression. For instance, studies have shown that benzimidazole analogues can inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with immune evasion in tumors .
Inhibition of IDO1
The inhibition of IDO1 is crucial for enhancing the immune response against tumors. Compounds similar to this compound have been shown to exhibit low nanomolar inhibitory concentrations (IC50), suggesting their potential as immunotherapeutic agents .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Efficacy : A study demonstrated that benzimidazole derivatives could significantly reduce tumor size in murine models by enhancing T-cell responses against tumor cells. This was attributed to the inhibition of IDO1, leading to increased levels of tryptophan and enhanced immune activity .
- Metabolic Stability : Another research highlighted the metabolic stability of benzimidazole compounds, indicating that modifications could lead to improved pharmacokinetic profiles while retaining potent biological activity .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have shown that modifications on the benzimidazole ring can enhance selectivity and potency against specific targets, paving the way for the development of more effective therapeutic agents .
Scientific Research Applications
The compound has been shown to possess several biological activities that could be harnessed for therapeutic purposes:
1. Antitumor Activity
Research indicates that benzimidazole derivatives can significantly reduce tumor size in murine models by enhancing T-cell responses against tumor cells. This is attributed to the inhibition of indoleamine 2,3-dioxygenase (IDO1), which leads to increased levels of tryptophan and enhanced immune activity.
2. Glycine Transporter Inhibition
Similar compounds have demonstrated the ability to inhibit Glycine Transporter 1 (GlyT1), which is implicated in various neurological disorders. Modifications to the azepane structure may enhance potency against this target, suggesting potential applications in treating conditions such as schizophrenia and depression.
3. Antidiabetic Properties
Compounds with similar structures have shown promise in inhibiting alpha-glucosidase and alpha-amylase activities, indicating potential roles in managing diabetes through modulation of carbohydrate metabolism.
Case Studies
Several studies provide insights into the applications of this compound:
Case Study 1: Antitumor Efficacy
A study demonstrated that benzimidazole derivatives can significantly enhance T-cell responses against tumors by inhibiting IDO1. This suggests that 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone could be developed as a novel immunotherapeutic agent.
Case Study 2: Metabolic Stability
Research highlighted the metabolic stability of related benzimidazole compounds, indicating that structural modifications can lead to improved pharmacokinetic profiles while retaining potent biological activity. This is crucial for developing effective therapeutic agents with favorable absorption and distribution characteristics .
Case Study 3: Structure-Activity Relationship (SAR)
Extensive SAR studies have shown that modifications on the benzimidazole ring can enhance selectivity and potency against specific targets. This paves the way for developing more effective therapeutic agents, particularly for cancer and neurological disorders.
Q & A
Q. What are the optimized synthetic routes for 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example, a related benzimidazole-ethanone derivative was synthesized by refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines in dioxane under anhydrous K₂CO₃ catalysis for 16 hours . Adjusting solvent polarity (e.g., dioxane vs. DMSO) and reaction time can optimize yield. For the ethylsulfonyl group, sulfonation of the benzimidazole precursor using ethyl sulfonyl chloride under controlled pH (7–8) is critical to avoid over-sulfonation . Key Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chloroethanone formation | Acetyl chloride, DMSO, Na₂CO₃ | 60–75% | |
| Sulfonation | Ethyl sulfonyl chloride, pH 7–8 | 50–65% |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethylsulfonyl group (δ ~3.5 ppm for CH₂SO₂, δ ~1.3 ppm for CH₃) and azepane’s methylene protons (δ ~1.5–2.5 ppm) are diagnostic .
- HRMS : Exact mass confirmation (e.g., C₁₇H₂₂N₃O₃S⁺ requires m/z 348.1332) ensures molecular integrity .
- FT-IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹) validate functional groups .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the sulfonyl and ketone groups. Aqueous solubility is pH-dependent; buffered solutions (pH 7.4) with ≤5% DMSO are typical for biological assays .
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (retention time shifts) over 48 hours in PBS .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial : Use agar dilution (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) with IC₅₀ calculations via dose-response curves .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP : Use Molinspiration or ACD/Labs to estimate hydrophobicity (critical for blood-brain barrier penetration).
- pKa : SPARC or MarvinSuite predicts ionization states (relevant for solubility and binding) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Conflicting results (e.g., cytotoxicity vs. enzyme inhibition) may arise from assay conditions. Validate using orthogonal methods:
- In vitro vs. Cell-Based : Compare enzyme inhibition (cell-free) with cell viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Dose-Response Reproducibility : Test in triplicate across independent labs; use ANOVA to assess statistical significance .
Q. What strategies enhance selectivity for benzimidazole-based enzyme inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzimidazole (e.g., ethylsulfonyl vs. methylsulfonyl) and azepane ring (size/rigidity). For example, bulkier substituents reduce off-target binding .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify key hydrogen bonds and hydrophobic pockets .
Q. How can reaction yields be improved for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; microwave-assisted synthesis reduces time (30 minutes vs. 16 hours) .
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. What mechanistic insights explain the compound’s dual H1/H4 receptor binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with histamine receptors; focus on sulfonyl-arginine salt bridges and π-π stacking with benzimidazole .
- Mutagenesis : Replace key receptor residues (e.g., Glu206 in H1R) to confirm binding hotspots .
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-sulfonated derivatives).
- Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; azepane’s conformational flexibility may cause signal splitting .
Data Contradiction Analysis Framework
| Issue | Possible Causes | Resolution Strategy | References |
|---|---|---|---|
| Low enzyme inhibition despite high purity | Off-target binding | Perform thermal shift assay (TSA) to validate target engagement | |
| Variable cytotoxicity in cell lines | Metabolic differences | Use isogenic cell lines; measure intracellular compound levels via LC-MS | |
| Inconsistent NMR shifts | Solvent polarity/conformation | Standardize solvent (e.g., DMSO-d₆) and temperature (25°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
